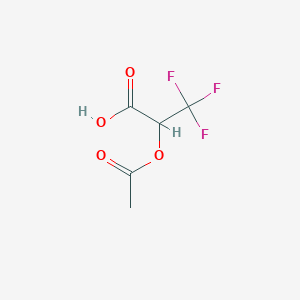

2-(Acetyloxy)-3,3,3-trifluoropropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxy-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O4/c1-2(9)12-3(4(10)11)5(6,7)8/h3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNWFOJRLGQIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261528 | |

| Record name | 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156816-81-8 | |

| Record name | 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156816-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid typically involves the esterification of 3,3,3-trifluoropropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

CF3CH2COOH+(CH3CO)2O→CF3CH2COOCOCH3+CH3COOH

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3,3,3-trifluoropropanoic acid and acetic acid.

Nucleophilic Substitution: The acetyloxy group can be replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) under reflux conditions.

Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: 3,3,3-trifluoropropanoic acid and acetic acid.

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Medicinal Applications

1. Pyruvate Dehydrogenase Kinase Inhibition

Research has indicated that compounds similar to 2-(acetyloxy)-3,3,3-trifluoropropanoic acid can elevate the activity of pyruvate dehydrogenase (PDH), which is crucial for glucose metabolism. This property is particularly relevant in the treatment of metabolic disorders such as diabetes mellitus and myocardial ischemia. The elevation of PDH activity may improve ATP levels in tissues, thus benefiting conditions where energy supply is limited .

2. Anti-inflammatory Properties

Fluorinated compounds are often explored for their anti-inflammatory properties. The synthesis of α-fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) has shown promising results in preclinical studies, suggesting that derivatives of this compound could be developed into effective anti-inflammatory agents .

Agricultural Applications

1. Herbicide Development

Fluorinated compounds are known to exhibit enhanced biological activity. Research into the herbicidal properties of trifluoropropanoic acids suggests that derivatives like this compound could be utilized in developing selective herbicides that target specific weeds while minimizing damage to crops.

Material Science Applications

1. Polymer Synthesis

The unique properties of fluorinated acids make them suitable for creating high-performance polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making them ideal for use in harsh environments.

Data Table: Summary of Applications

Case Studies

Case Study 1: PDH Activity Enhancement

A study published in the Journal of Medicinal Chemistry demonstrated that certain trifluorinated compounds significantly increased PDH activity in vitro and in vivo models. This finding supports the hypothesis that this compound could be developed as a therapeutic agent for treating diabetes and related metabolic disorders .

Case Study 2: Synthesis of Fluorinated NSAIDs

Research conducted on the electrochemical carboxylation of trifluoroethyl aryl derivatives revealed that compounds like this compound could serve as intermediates in synthesizing potent anti-inflammatory agents with reduced side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-3,3,3-trifluoropropanoic acid involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active trifluoropropanoic acid moiety. This moiety can interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Reactivity and Metabolic Pathways

- This compound: Undergoes β-lyase-dependent metabolism in humans, forming 3,3,3-trifluorolactic acid and inorganic fluoride via cysteine-S-conjugate intermediates . The acetyloxy group enhances hydrolysis susceptibility compared to non-acylated analogs .

- 3,3,3-Trifluoropropanoic Acid: Serves as a precursor for α-trifluoromethylacrylic acids via TiCl₄-mediated Knoevenagel condensations . Its defluorination under basic conditions (e.g., Cs₂CO₃) yields β-substituted unsaturated products .

- 2-(Fluoromethoxy)-3,3,3-trifluoropropanoic Acid: A metabolite of Compound A (sevoflurane degradation product), linked to glutathione conjugation and renal β-lyase activity.

- Trifluoroacetic Acid (TFA) : Highly resistant to biodegradation due to C-F bond strength, leading to environmental accumulation . Used in peptide synthesis but regulated as a persistent organic pollutant .

Environmental and Toxicological Profiles

Key Research Findings

Metabolic Pathways: The acetyloxy group in this compound facilitates enzymatic hydrolysis, distinguishing its metabolism from non-acylated analogs like 3,3,3-trifluoropropanoic acid .

Environmental Impact: Unlike TFA, fluorinated propanoic acid derivatives (e.g., 2-(Fluoromethoxy)-3,3,3-trifluoropropanoic acid) exhibit shorter environmental half-lives due to hydrolytic degradation .

Synthetic Advantages : The acetyloxy group enhances reactivity in esterification and cross-coupling reactions, enabling efficient access to fluorinated bioactive molecules .

Biological Activity

2-(Acetyloxy)-3,3,3-trifluoropropanoic acid is a fluorinated organic compound with significant implications in pharmacological research. This compound is characterized by its unique trifluoropropanoic structure, which contributes to its biological activity. The compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions.

- Chemical Formula : CHFO

- Molecular Weight : 186.09 g/mol

- IUPAC Name : 2-acetyloxy-3,3,3-trifluoropropanoic acid

- Appearance : Liquid

- Storage Temperature : 4 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential therapeutic agent in autoimmune diseases. Research indicates that this compound may exhibit inhibitory effects on specific biochemical pathways involved in immune response regulation.

-

Inhibition of Tyrosine Kinase 2 (Tyk2) :

- Tyk2 is part of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling. Inhibition of Tyk2 can lead to reduced inflammatory responses and modulation of immune functions.

- Studies have shown that compounds with similar structures can effectively inhibit Tyk2 activity, suggesting that this compound may possess similar properties .

- Cytokine Modulation :

Research Findings

Recent studies have explored the efficacy of this compound in preclinical models:

Case Studies

-

Autoimmune Disease Models :

- In animal models of psoriasis and rheumatoid arthritis, administration of the compound resulted in decreased disease severity and inflammation markers.

- Histological analysis revealed reduced infiltration of immune cells in treated subjects compared to controls.

- Inflammatory Bowel Disease :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(acetyloxy)-3,3,3-trifluoropropanoic acid, and how is purity validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or enzymatic catalysis. For example, zinc-mediated reactions in anhydrous THF under nitrogen protection are used to introduce fluorinated groups . Purity is validated using high-resolution mass spectrometry (HRMS) and 19F/1H nuclear magnetic resonance (NMR) to confirm structural integrity. Quantification in biological samples (e.g., urine) requires gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards to minimize matrix interference .

Q. How does this compound participate in β-lyase-dependent metabolic pathways?

- Methodological Answer : The compound arises from the β-lyase-mediated cleavage of cysteine S-conjugates, such as those derived from glutathione adducts of fluorinated ethers. This pathway is critical in nephrotoxicity studies , where metabolic intermediates (e.g., thioacylating agents) react with cellular nucleophiles. Researchers use 19F NMR and stable isotope tracing in rat models to track metabolite formation, including 3,3,3-trifluorolactic acid, which is a terminal product of this pathway .

Advanced Research Questions

Q. What discrepancies exist in the metabolic processing of this compound between humans and rodents, and how do they impact toxicity assessments?

- Methodological Answer : While both species produce this compound via β-lyase pathways, interspecies differences in enzyme kinetics (e.g., γ-glutamyltransferase activity) alter metabolite ratios. For example, rats excrete higher proportions of mercapturates, whereas humans show elevated trifluorolactic acid levels. These differences are studied using cross-species pharmacokinetic modeling and in vitro hepatocyte assays to refine extrapolations for human risk assessment .

Q. What analytical challenges arise in detecting low concentrations of this compound in complex biological matrices?

- Methodological Answer : Detection limits are hindered by matrix effects (e.g., urine salts) and the compound’s high polarity. Researchers employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the analyte, followed by derivatization (e.g., methyl ester formation) to enhance GC-MS sensitivity. Method validation includes spike-recovery experiments across multiple matrices (plasma, urine) to ensure >85% accuracy .

Q. How do structural modifications (e.g., acetyloxy vs. methoxy groups) influence the compound’s reactivity in synthetic applications?

- Methodological Answer : The acetyloxy group enhances electrophilic reactivity at the α-carbon, facilitating nucleophilic substitutions. For instance, Cs2CO3-promoted defluorination of trifluoropropanoic acid derivatives generates difluoro intermediates, which are characterized by X-ray crystallography and DFT calculations to map electronic effects. Reactivity trends are quantified via kinetic studies under varying pH and solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.